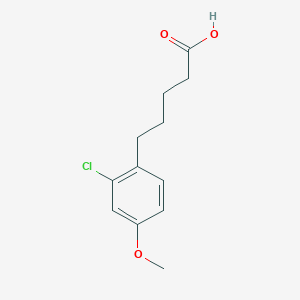
5-(2-Chloro-4-methoxyphenyl)pentanoic acid
描述
5-(2-Chloro-4-methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H15ClO3 It is a derivative of pentanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
属性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
5-(2-chloro-4-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-16-10-7-6-9(11(13)8-10)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
InChI 键 |
GHKNDJXDXNVLPF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-methoxyphenyl)pentanoic acid typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with a suitable pentanoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact.
化学反应分析
Types of Reactions
5-(2-Chloro-4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
科学研究应用
5-(2-Chloro-4-methoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-Chloro-4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
5-(2-Chloro-3-methoxyphenyl)pentanoic acid: Similar structure with a different position of the methoxy group.
5-(4-methoxyphenyl)pentanoic acid: Lacks the chloro substituent.
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: Contains a hydroxyl group instead of a chloro group.
Uniqueness
5-(2-Chloro-4-methoxyphenyl)pentanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


